Nonaethyleneglycol nonylphenylether

Description

General Academic Context and Classification as a Nonionic Surfactant

Nonaethyleneglycol nonylphenylether is classified as a nonionic surfactant. wikipedia.org Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Nonionic surfactants, which have no electrical charge in their hydrophilic head, are widely used as detergents, emulsifiers, wetting agents, and solubilizers. wikipedia.orgresearchgate.net

This compound belongs to the larger family of alkylphenol ethoxylates (APEOs), specifically the nonylphenol ethoxylates (NPEs). wikipedia.orgchemsafetypro.com NPEs are synthesized by the reaction of nonylphenol with ethylene (B1197577) oxide. atamanchemicals.comepa.gov The resulting molecule has a dual character: a hydrophobic part, consisting of the nonylphenol group, and a hydrophilic part, the polyoxyethylene chain. This structure allows it to be effective in mixing substances that are typically immiscible, such as oil and water. atamanchemicals.com The properties of different NPEs, such as their solubility in water, viscosity, and specific gravity, vary depending on the length of the hydrophilic ethoxylate chain. researchgate.net

Historical Trajectories and Evolving Research Interest in Nonylphenol Ethoxylates

Nonylphenol ethoxylates (NPEs) have been produced in large volumes for decades and used extensively in a wide array of industrial processes and consumer products. epa.govepa.gov Their applications have included industrial and institutional cleaners, laundry detergents, paints, pesticides, plastics, and processing aids in the paper and textile industries. wikipedia.orgresearchgate.netchemsafetypro.com For much of their history, research focused on their efficacy as cost-effective surfactants. researchgate.net

In recent decades, the focus of academic research has shifted dramatically towards the environmental fate and toxicological profile of NPEs and their degradation products. aloki.hu A primary driver for this change was the discovery that in wastewater treatment plants and the environment, NPEs biodegrade into more persistent and toxic compounds, most notably nonylphenol (NP). chemsafetypro.comepa.gov Nonylphenol is known to be persistent in aquatic environments, moderately bioaccumulative, and highly toxic to aquatic organisms. chemsafetypro.comepa.gov This has led to significant research into the presence of NP and short-chain NPEs in rivers, sediments, and soil. wikipedia.orgaloki.hu Consequently, the use of NPEs has been restricted or phased out in many regions, including the European Union, to mitigate their environmental impact. chemsafetypro.com

Structural Elucidation and Oligomer Specificity of this compound within Polyoxyethylene Nonylphenyl Ethers

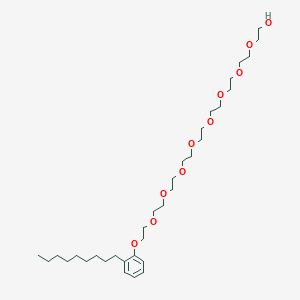

The chemical structure of this compound consists of a phenol (B47542) ring to which a nine-carbon alkyl chain (a nonyl group) and a polyoxyethylene chain are attached. The nonyl group is typically a complex mixture of branched isomers, with the 4-nonylphenol (B119669) isomer being the most common precursor used in manufacturing. wikipedia.org The polyoxyethylene chain in this specific compound is made of nine repeating ethylene oxide units. epa.govechemi.com

Commercial nonylphenol ethoxylates are not single compounds but rather complex mixtures of oligomers, which are molecules that consist of several repeating monomer units. researchgate.net These commercial products contain a distribution of polyoxyethylene chain lengths, and the number of ethoxylate units can range from four to over 50. epa.govresearchgate.net this compound, also known as nonoxynol-9 (B121193) or NPE9, is the specific oligomer with exactly nine ethoxylate groups. epa.govechemi.com It is often the most prevalent oligomer in commonly used commercial NPE mixtures. epa.gov

The structural elucidation and quantification of specific oligomers like this compound in environmental and biological samples require sophisticated analytical techniques. Methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to separate, identify, and measure the concentrations of individual nonylphenol ethoxylate oligomers and their degradation products. nih.govnih.gov

Data Tables

Physicochemical Properties of this compound (Nonoxynol-9)

| Property | Value |

| Molecular Formula | C₃₃H₆₀O₁₀ chemscene.com |

| Molecular Weight | 616.82 g/mol chemscene.com |

| Appearance | Almost colorless to pale yellow viscous liquid; may be a white solid depending on purity and temperature wikipedia.orgechemi.comnoaa.gov |

| Melting Point | 6°C echemi.com |

| Boiling Point | >250°C echemi.com |

| Density | ~1.044 g/cm³ echemi.com |

| Water Solubility | Moderately soluble wikipedia.orgechemi.com |

| Vapor Pressure | 4.61 x 10⁻¹⁸ mm Hg at 25°C (estimated) echemi.com |

Properties

Molecular Formula |

C33H60O10 |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-11-32-12-9-10-13-33(32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h9-10,12-13,34H,2-8,11,14-31H2,1H3 |

InChI Key |

HCRRJBOLZKELGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies

Ethoxylation Methodologies for Nonaethyleneglycol Nonylphenylether Production

The primary industrial route to this compound is a two-step process. The first step involves the synthesis of the nonylphenol precursor, followed by the ethoxylation reaction.

Step 1: Synthesis of Nonylphenol Nonylphenol is commercially produced through the acid-catalyzed alkylation of phenol (B47542) with nonene. elchemy.comwikipedia.org This reaction typically uses a mixture of nonene isomers, which are themselves derived from the oligomerization of propene. elchemy.comindustrialchemicals.gov.au The resulting technical-grade nonylphenol is a complex mixture of isomers, with the nonyl group, a branched nine-carbon chain, predominantly attached at the para-position (4-position) of the phenol ring. wikipedia.orgindustrialchemicals.gov.au

Step 2: Ethoxylation of Nonylphenol The core of the synthesis is the ethoxylation of the nonylphenol precursor. This chemical reaction involves the addition of ethylene (B1197577) oxide to the nonylphenol molecule. wikipedia.org In a typical industrial setup, gaseous ethylene oxide is bubbled through liquid nonylphenol at elevated temperatures, commonly between 120°C and 180°C, and under pressure (1-2 bar). wikipedia.orgCurrent time information in Bangalore, IN. The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway. wikipedia.org The process yields a mixture of polyoxyethylene nonylphenyl ether oligomers with varying lengths of the ethoxylate chain. researchgate.net The average number of ethylene oxide units added is controlled by the molar ratio of the reactants, and for this compound, the target average is nine. epa.gov

The general reaction can be summarized as follows: C₉H₁₉C₆H₄OH + n(C₂H₄O) → C₉H₁₉C₆H₄O(C₂H₄O)ₙH

For the specific synthesis of this compound, the target value for 'n' is 9.

Mechanistic Aspects and Catalysis in Polyoxyethylene Nonylphenyl Ether Synthesis

The ethoxylation of nonylphenol is an anionic ring-opening polymerization of ethylene oxide. The choice of catalyst is paramount as it influences the reaction rate, the distribution of ethoxylate chain lengths (oligomer distribution), and the level of by-products. acs.org

Base Catalysis: The most common industrial catalysts are strong bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). elchemy.comwikipedia.orgprepchem.com The mechanism proceeds via the following steps:

Initiation: The basic catalyst deprotonates the hydroxyl group of nonylphenol, forming a more nucleophilic phenoxide anion.

Propagation: The phenoxide anion attacks an ethylene oxide molecule in a nucleophilic substitution reaction, opening the epoxide ring and forming an alcoholate. This new alcoholate then attacks another ethylene oxide molecule, and the process repeats, elongating the polyoxyethylene chain.

Termination: The reaction is typically terminated by neutralizing the catalyst with an acid, such as lactic acid or acetic acid, which protonates the alcoholate ends of the chains. prepchem.com

A significant characteristic of conventional base catalysis is the production of a broad oligomer distribution, often described by a Poisson or Flory distribution. wikipedia.org This means that a product targeted to have an average of nine ethoxylate units will contain a wide range of molecules with fewer and more than nine units.

Advanced Catalysis for Narrow-Range Ethoxylates: To achieve a more controlled synthesis and a narrower distribution of oligomers, specialized catalysts have been developed. These are often referred to as "narrow-range ethoxylation" (NRE) catalysts. wikipedia.org Examples include:

Lewis Acids: Catalysts like BF₃ and SbCl₄ can be used, which activate the ethylene oxide ring towards nucleophilic attack. However, they can also promote the formation of by-products such as dioxanes and poly(ethylene glycols) (PEGs). acs.org

Heterogeneous Catalysts: Layered compounds, such as calcined hydrotalcites or other mixed metal oxides, have shown effectiveness. acs.orgwikipedia.org These catalysts offer the advantage of producing a narrower molecular weight distribution and can be easily removed from the product mixture by filtration. acs.org

Metal-Based Catalysts: Barium oxide or hydroxide, promoted with phenols, has been patented for producing ethoxylates with a very narrow adduct distribution and low levels of unreacted alcohol. google.com Similarly, calcium sulfonate and carboxylate catalysts have been shown to produce ethoxylates with a narrower molecular mass distribution and fewer by-products compared to NaOH. Current time information in Bangalore, IN.

The table below summarizes the key differences between conventional and advanced catalytic systems.

| Feature | Conventional Base Catalysis (e.g., KOH, NaOH) | Advanced Catalysis (e.g., BaO, Heterogeneous) |

| Catalyst Type | Homogeneous (dissolved in reaction media) | Often Heterogeneous (solid phase) |

| Oligomer Distribution | Broad (Poisson/Flory distribution) | Narrow |

| By-product Formation | Moderate levels of PEGs and unreacted alcohol | Lower levels of by-products |

| Catalyst Removal | Requires neutralization step | Can often be removed by simple filtration |

| Product Specificity | Low | High |

Controlled Synthesis of Specific Oligomers and Derivatives

Achieving a high yield of a single oligomer like this compound (NP-9) is challenging due to the nature of the polymerization reaction. The key to controlled synthesis lies in narrowing the oligomer distribution.

The use of narrow-range ethoxylation (NRE) catalysts is the primary strategy for targeting specific oligomers. wikipedia.org By modifying catalyst properties, manufacturers can produce a product where the distribution of ethoxylate chains is tightly centered around the desired number, in this case, nine. This results in a product with more consistent properties. While conventional catalysts might yield a product with ethoxylate chains ranging from 3 to over 20 units for a 9-mole target, NRE catalysts can significantly tighten this range. wikipedia.org

Beyond controlling the length of the primary ethoxylate chain, chemical modification can be used to create derivatives with altered properties. These derivatives are synthesized from the parent nonylphenol ethoxylate.

Sulfation: Ethoxylated alcohols can be reacted with sulfur trioxide or chlorosulfuric acid to produce ethoxysulfates. wikipedia.org These anionic surfactants exhibit enhanced water solubility.

Phosphation: Reaction with phosphorus pentoxide or other phosphorylating agents yields phosphate (B84403) esters, another class of anionic surfactants.

Trimerization: In one reported synthesis, a nonylphenol ethoxylate with an average of 10 ethylene oxide units (NP10) was used as a monomer to synthesize a nonionic trimeric surfactant (TNP10) using formaldehyde (B43269) and an oxalic acid catalyst. nih.gov This trimeric derivative was reported to have higher surface activity compared to its monomeric precursor. nih.gov

Advanced Synthetic Approaches and Process Optimization

Research and development in the production of this compound focus on improving efficiency, product quality, and process safety.

Process Optimization: Key parameters in the ethoxylation process are continuously optimized to maximize the yield of the desired product and minimize unwanted side reactions.

Temperature and Pressure Control: As the reaction is highly exothermic, precise control of temperature and pressure is crucial for both safety and for influencing the reaction kinetics and final product characteristics. wikipedia.org

Catalyst Concentration: The concentration of the catalyst affects the reaction rate. For instance, a study using a calcium-based catalyst showed optimization of catalyst content between 0.1-0.7% by mass. Current time information in Bangalore, IN.

By-product Reduction: An important aspect of optimization is minimizing the formation of by-products like poly(ethylene glycols) (PEGs) and 1,4-dioxane. The choice of catalyst is the most significant factor here, with acidic catalysts generally producing more by-products than basic or specialized heterogeneous catalysts. Current time information in Bangalore, IN.acs.org

Advanced Synthetic Approaches: The development of novel catalytic systems represents the most significant advanced approach. Heterogeneous catalysts are particularly promising as they simplify the manufacturing process by allowing for easy separation from the final product, eliminating the need for a neutralization step and subsequent salt removal. acs.org This leads to a purer product and a more environmentally friendly process. For example, magnesium-based heterogeneous catalysts have been shown to be removable by filtration, yielding a transparent, high-purity product. acs.orgresearchgate.net The ongoing design of catalysts with specific pore structures and active sites aims to provide even greater control over the propagation step of the ethoxylation, potentially allowing for the synthesis of nearly monodisperse ethoxylates in the future.

Fundamental Principles of Surfactancy and Colloid Chemistry of Nonaethyleneglycol Nonylphenylether

Theoretical Frameworks of Nonionic Surfactant Behavior

The behavior of nonaethyleneglycol nonylphenyl ether as a nonionic surfactant is primarily explained by the principles of the hydrophobic effect and the unique properties of its poly(ethylene oxide) (PEO) chain. The hydrophobic nonylphenyl group disrupts the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules spontaneously adsorb at interfaces or self-assemble into aggregates such as micelles in the bulk solution.

The hydrophilic PEO chain provides solubility in aqueous solutions through hydrogen bonding between the ether oxygen atoms and water molecules. A significant characteristic of nonionic surfactants with PEO chains is their inverse temperature-dependent solubility, leading to the phenomenon known as the cloud point. As the temperature increases, the hydrogen bonds between the PEO chain and water molecules weaken, causing the surfactant to dehydrate and phase-separate from the solution, resulting in a cloudy appearance. The cloud point is a critical parameter influencing the performance of nonaethyleneglycol nonylphenyl ether in various applications.

Self-Assembly Phenomena and Micellar Structures in Aqueous Systems

In aqueous solutions above a certain concentration, nonaethyleneglycol nonylphenyl ether molecules aggregate to form organized structures known as micelles. This self-assembly is a thermodynamically driven process that shields the hydrophobic nonylphenyl tails from the aqueous environment, while the hydrophilic PEO chains remain in contact with the water.

The onset of micelle formation occurs at a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, the addition of more surfactant leads to the formation of more micelles. The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micellization and achieve significant surface activity.

The thermodynamics of micellization for nonaethyleneglycol nonylphenyl ether and similar nonionic surfactants indicate that the process is spontaneous. The Gibbs free energy of micellization (ΔG°mic) is negative, driven by a large positive entropy change (ΔS°mic) associated with the release of ordered water molecules from around the hydrophobic tails. The enthalpy of micellization (ΔH°mic) is often small and can be either positive or negative, depending on the temperature and the specific surfactant structure.

Table 1: Thermodynamic Parameters of Micellization for Nonylphenol Ethoxylates (NPEs) with Similar Ethylene (B1197577) Oxide Chain Lengths

| Parameter | Value | Temperature (°C) | Method |

|---|---|---|---|

| CMC (mol/L) | ~6.0 x 10-5 | 25 | Surface Tension |

| ΔG°mic (kJ/mol) | -35 to -40 | 25 | |

| ΔH°mic (kJ/mol) | +2 to +10 | 25 | |

| ΔS°mic (J/mol·K) | +120 to +170 | 25 |

Note: Data is representative of nonylphenol ethoxylates with approximately 9-10 ethylene oxide units, as specific thermodynamic data for the exact nona-ethoxylated compound can vary slightly between studies.

The micelles formed by nonaethyleneglycol nonylphenyl ether in aqueous solutions are typically spherical at concentrations close to the CMC. The hydrophobic nonylphenyl cores are surrounded by a shell of hydrated PEO chains. The size and shape of these aggregates can be influenced by factors such as concentration, temperature, and the presence of electrolytes.

Advanced analytical techniques are employed to characterize these supramolecular structures. For instance, dynamic light scattering (DLS) can be used to determine the hydrodynamic radius of the micelles, while small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) can provide detailed information about their size, shape, and internal structure. As the concentration of the surfactant increases significantly above the CMC, transitions to other liquid crystalline phases, such as hexagonal or lamellar structures, can occur.

Interfacial Tension Reduction and Wetting Mechanisms

A primary function of nonaethyleneglycol nonylphenyl ether is its ability to reduce the surface tension of water and the interfacial tension between two immiscible liquids, such as oil and water. This is achieved by the adsorption of the surfactant molecules at the interface, with the hydrophobic nonylphenyl tail oriented towards the non-polar phase (air or oil) and the hydrophilic PEO chain extending into the aqueous phase.

This molecular arrangement at the interface disrupts the cohesive forces between the water molecules, leading to a significant decrease in surface tension. The effectiveness of a surfactant in reducing interfacial tension is a measure of its ability to facilitate the mixing of immiscible phases and to promote the spreading of a liquid over a surface, a phenomenon known as wetting. The wetting process is crucial in applications where intimate contact between a liquid and a solid surface is required. Nonaethyleneglycol nonylphenyl ether enhances wetting by lowering the contact angle between the liquid and the solid.

Table 2: Typical Interfacial Tension Values for Systems Containing Nonylphenol Ethoxylates

| System | Interfacial Tension (mN/m) |

|---|---|

| Water-Air | ~30-35 |

| Water-Heptane | < 5 |

| Water-Crude Oil | ~1-3 |

Note: Values are approximate and can be influenced by concentration, temperature, and the specific oil phase.

Emulsion and Dispersion Stability: Mechanistic Studies

Nonaethyleneglycol nonylphenyl ether is an effective emulsifying and dispersing agent due to its ability to form a protective barrier around droplets or particles, preventing their coalescence or aggregation.

The type of emulsion formed (oil-in-water, O/W, or water-in-oil, W/O) is often predicted by the hydrophilic-lipophilic balance (HLB) of the surfactant. The HLB system assigns a value to a surfactant based on the relative proportion of its hydrophilic and lipophilic moieties. Nonaethyleneglycol nonylphenyl ether has an HLB value in the range of 12-13, making it well-suited for producing stable oil-in-water emulsions.

In an O/W emulsion, the surfactant molecules adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads extending into the continuous aqueous phase. This creates a steric barrier that prevents the oil droplets from coming into close contact and coalescing. The stability of the emulsion is further enhanced by the hydration of the PEO chains, which creates a repulsive interaction between the droplets.

While primarily used for O/W emulsions, nonaethyleneglycol nonylphenyl ether can also be a component in W/O emulsion systems, often in combination with a lower HLB surfactant to achieve the desired stability. The performance of this surfactant in emulsification is critical in processes such as polymerization, the formulation of agrochemicals, and the production of various consumer and industrial products.

Advanced Applications in Material Science and Industrial Processes: Research Perspectives

Role in Emulsion Polymerization Research

In the field of emulsion polymerization, nonaethyleneglycol nonylphenylether serves as a critical stabilizing agent. This process involves polymerizing monomers within a stable emulsion, typically an oil-in-water system. The surfactant's role is fundamental to both the initiation of the polymerization and the characteristics of the final polymer latex.

The primary function of this compound in the initial stages of emulsion polymerization is to emulsify the monomer in the continuous phase (usually water). The surfactant molecules arrange themselves at the monomer-water interface, with their hydrophobic nonylphenyl tails oriented toward the monomer droplets and their hydrophilic ethylene (B1197577) glycol chains extending into the water. This reduces the interfacial tension, allowing for the formation of a stable dispersion of small monomer droplets.

Above its critical micelle concentration (CMC), the surfactant forms spherical aggregates known as micelles, which can solubilize monomer molecules in their hydrophobic cores. nih.gov Particle nucleation, the birth of polymer particles, can occur through several mechanisms, including micellar nucleation, where polymerization is initiated within these monomer-swollen micelles, and droplet nucleation, which occurs in larger monomer droplets. nih.gov The concentration and structure of the surfactant directly influence the number and size of micelles, thereby controlling the primary nucleation mechanism and the rate of polymerization. nih.gov The kinetics are often characterized by a rapid increase in polymerization rate after an initial induction period, corresponding to the transition from chain extension in the aqueous phase to polymerization within the newly formed polymer particles. nih.gov

The choice and concentration of surfactant are key variables for controlling the polymerization process and tailoring the final product attributes. This compound provides steric stabilization, where the hydrophilic polyoxyethylene chains form a protective layer around the growing polymer particles, preventing them from coagulating. nih.gov This stabilization is crucial for maintaining the integrity of the latex throughout the reaction and during storage.

| Product Attribute | Influence of Process Control (Mediated by Surfactant) | Research Findings |

|---|---|---|

| Particle Size | Higher surfactant concentration generally leads to a greater number of micelles and, consequently, smaller final particle sizes. The addition method (seeded vs. unseeded) alters the nucleation process, affecting the particle size distribution. | Studies comparing semi-batch with seeded semi-batch methods found that the nucleation mechanism significantly impacts the final particle size. nih.gov |

| Zeta Potential (Stability) | The density of the hydrophilic surfactant layer on the particle surface influences the electrostatic and steric repulsion between particles, affecting the latex's stability, which is measured by zeta potential. | Different nucleation methods have been shown to result in latexes with different zeta potentials, indicating varying levels of colloidal stability. nih.gov |

| Glass Transition Temperature (Tg) | The polymerization kinetics, influenced by the surfactant's efficiency, can affect the polymer's molecular weight and chain architecture, which in turn determines the glass transition temperature. | Latexes produced via different process methodologies have exhibited distinct glass transition temperatures. nih.gov |

| Molecular Weight | The rate of polymerization and the number of growing polymer chains, both influenced by the surfactant-controlled nucleation, determine the final molecular weight distribution of the polymer. | Gel permeation chromatography has confirmed that the choice of polymerization process affects the number average molecular weight of the resulting polymer. nih.gov |

Academic Studies on Detergency and Cleaning Mechanisms

The effectiveness of this compound as a detergent is a subject of academic study, focusing on its fundamental physicochemical interactions with soil and surfaces. Its performance is governed by its amphipathic nature and its behavior in aqueous solutions. wikipedia.org

The primary mechanism of detergency for nonionic surfactants involves the reduction of surface and interfacial tension. nih.gov The surfactant lowers the interfacial tension between oily/greasy soil and the solid surface, as well as between the soil and the wash water. This process facilitates the "roll-up" mechanism, where the aqueous phase displaces the soil from the surface.

Once lifted from the surface, the soil is dispersed into the bulk solution. The hydrophobic tails of the surfactant molecules adsorb onto the soil particle, while the hydrophilic heads extend into the water, forming a stabilizing layer that prevents the soil from redepositing onto the cleaned surface. mdpi.com At concentrations above the CMC, the surfactant forms micelles that encapsulate the hydrophobic soil within their cores, a process known as solubilization, which effectively removes the soil from the system. nih.gov The efficiency of a surfactant in this role is often predicted by its hydrophilic-lipophilic balance (HLB). A value between 13 and 16 is considered optimal for detergency, a range consistent with this compound. wikipedia.orgchemeurope.com

| HLB Value Range | Predicted Surfactant Property/Application | Relevance to this compound |

|---|---|---|

| 1 - 3 | Anti-foaming agent | Not a primary function. |

| 3 - 6 | W/O (water-in-oil) emulsifier | Indicates lipophilic character. |

| 7 - 9 | Wetting and spreading agent | A secondary characteristic. |

| 8 - 16 | O/W (oil-in-water) emulsifier | Key function in emulsion polymerization and cleaning. |

| 13 - 16 | Detergent | The typical range for cleaning applications, where this compound fits. |

| 16 - 18 | Solubilizer or hydrotrope | Indicates strong hydrophilic character. |

Source: Based on Griffin's method for classifying non-ionic surfactants. wikipedia.orgchemeurope.com

Detergent formulations are complex mixtures, and research often investigates the synergistic effects between different types of surfactants. Nonionic surfactants like this compound are frequently combined with anionic surfactants. Studies have shown that such mixtures can yield performance benefits that exceed the sum of their individual contributions. researchgate.net For example, nonionic surfactants can improve the performance of anionic surfactants in hard water by mitigating the precipitation of anionic surfactants with calcium and magnesium ions. researchgate.net This synergy allows for the formulation of robust detergents that maintain high cleaning efficiency across various water conditions.

Research in Enhanced Oil Recovery (EOR) Applications: Surfactant Flooding Mechanisms

In tertiary oil recovery, or Enhanced Oil Recovery (EOR), surfactant flooding is a chemical technique used to mobilize residual oil trapped in reservoir rock pores by capillary forces. Nonylphenol ethoxylates, including this compound, have been extensively studied for these applications due to their ability to drastically alter fluid properties at the oil-water interface. mdpi.combohrium.com

The core mechanism of surfactant EOR is the significant reduction of interfacial tension (IFT) between the injected aqueous solution and the trapped crude oil. bohrium.comresearchgate.net By lowering the IFT, the capillary forces holding the oil in place are overcome, allowing the oil to be mobilized and displaced toward production wells. nih.gov Another critical mechanism is wettability alteration. mdpi.com Reservoir rocks, particularly carbonates, can be oil-wet, which hinders oil displacement by water. Nonionic surfactants can adsorb onto the rock surface, creating a hydrophilic layer that shifts the wettability towards a more water-wet state, which improves the displacement efficiency of the injected fluid. mdpi.commdpi.com

Research has explored various strategies to optimize the performance of nonylphenol-based surfactants, including their use in complex formulations for challenging reservoir conditions, such as high temperatures and high salinity. mdpi.com These formulations may involve modifying the surfactant structure or combining it with other chemicals like polymers (surfactant-polymer flooding) or gases (foam flooding). nih.govresearchgate.net

| EOR Method | Surfactant System | Key Research Finding | Source |

|---|---|---|---|

| Polymer-Enhanced Foam Flooding | Nonylphenol Surfactant Formulation | Achieved a tertiary oil recovery of 39% for heavy oil, which was 11% higher than a standard alkali/surfactant/polymer flood. | researchgate.net |

| Surfactant-Aqueous Gas (SAG) Method | Nonylphenol 100EO | Increased oil production by up to 31.37%. | researchgate.net |

| Spontaneous Imbibition & Filtration | Modified Anionic-Nonionic NPEO | Increased oil production by 1.5–2 times and the oil recovery factor by 2–2.5 times compared to the unmodified nonionic precursor in high salinity conditions. | mdpi.com |

| Surfactant-Polymer (SP) Flooding | Sodium Dodecyl Sulfate (Anionic) + Polymer | Additional oil recovery was ~23% of original oil in place (OOIP). This was 2.78% higher than surfactant flooding alone. | nih.gov |

Environmental Chemistry and Biogeochemical Cycling of Nonaethyleneglycol Nonylphenylether

Environmental Distribution and Compartmental Partitioning (Atmospheric, Aquatic, Terrestrial)

Nonaethyleneglycol nonylphenylether, a member of the nonylphenol ethoxylates (NPEOs) class of non-ionic surfactants, exhibits widespread distribution across various environmental compartments due to its extensive use in domestic and industrial products. wikipedia.orgeag.comresearchgate.net Its partitioning behavior is largely governed by its physicochemical properties, particularly its moderate water solubility and hydrophobicity. nih.gov

Aquatic Compartment: A primary recipient of NPEOs is the aquatic environment, owing to "down-the-drain" applications of products like detergents and cleaners, leading to their presence in wastewater. wikipedia.orgeag.com In sewage treatment plants, NPEOs undergo partial degradation and partitioning. wikipedia.org Due to their hydrophobic nature, a significant fraction of these compounds and their metabolites adsorb to suspended solids and accumulate in sewage sludge. wikipedia.orgnih.gov Consequently, effluents from wastewater treatment plants are a major source of NPEOs in rivers and estuaries. wikipedia.org Monitoring studies have detected this compound and its degradation products in river water, sediments, and suspended particulate matter. wikipedia.orgvliz.be For instance, in the Scheldt and Rhine estuaries, maximum concentrations of total nonylphenol ethoxylates (A9PEO) in the dissolved phase reached 1100 ng L-1. vliz.be

Terrestrial Compartment: The terrestrial environment is significantly impacted by the application of contaminated sewage sludge (biosolids) to agricultural land. wikipedia.orgnih.gov This practice introduces this compound and its more persistent degradation products, such as nonylphenol, into the soil. wikipedia.org The mobility of these compounds in soil is generally low due to their tendency to sorb to organic matter. wikipedia.org However, their persistence can lead to long-term contamination of the soil environment. wikipedia.org

Atmospheric Compartment: The potential for atmospheric distribution of this compound is considered limited. Its low vapor pressure restricts volatilization from water and soil surfaces. researchgate.net While not a primary transport pathway, any atmospheric presence is likely to be short-lived, as the compound is expected to be rapidly degraded by hydroxyl radicals. wikipedia.org

Interactive Table: Environmental Compartmentalization of this compound and its Metabolites

| Environmental Compartment | Key Distribution Characteristics | Relevant Processes |

| Aquatic (Water Column) | Present in dissolved phase in rivers, estuaries, and coastal waters. | Adsorption to suspended solids, biodegradation, photolysis. |

| Aquatic (Sediment) | Accumulates due to high hydrophobicity and sorption to organic matter. | Biodegradation (aerobic and anaerobic), long-term persistence. |

| Terrestrial (Soil) | Introduced primarily through land application of sewage sludge. | Low mobility, sorption to soil organic matter, biodegradation. |

| Atmospheric | Limited presence due to low volatility. | Rapid degradation by hydroxyl radicals. |

Biodegradation Pathways and Metabolite Formation Research

The biodegradation of this compound is a critical transformation process that dictates its environmental fate and the formation of more persistent and toxic metabolites. The degradation pathways differ significantly under aerobic and anaerobic conditions.

Under aerobic conditions, the primary biodegradation of this compound is relatively rapid. nih.gov The dominant initial step is the ω-carboxylation of the ethoxylate chain, leading to the formation of nonylphenol ethoxycarboxylates (NPECs). nih.gov This is followed by the shortening of the carboxylated ethoxylate chain. nih.gov Concurrently, the nonyl chain can also be oxidized, resulting in metabolites that have both a carboxylated ethoxylate chain and a modified alkyl chain (CAPECs). nih.gov

Another identified aerobic pathway involves the sequential shortening of the ethoxylate chain by one ethylene (B1197577) oxide unit at a time. researchgate.netnih.gov However, research has shown that the formation of the endocrine disruptor nonylphenol is not a significant outcome of aerobic degradation. nih.gov Instead, short-chain NPEOs and various carboxylated derivatives are the main intermediate species. eag.comnih.govresearchgate.net

In anaerobic environments, such as in sewage sludge digesters and anoxic sediments, the biotransformation of this compound follows a different and environmentally more concerning pathway. nih.govresearchgate.net The primary mechanism is the stepwise shortening of the ethoxylate chain, leading to the accumulation of short-chain nonylphenol ethoxylates, particularly nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). nih.govresearchgate.net

Crucially, under anaerobic conditions, these short-chain intermediates are further degraded to form nonylphenol (NP), a more persistent, more toxic, and estrogenic metabolite. wikipedia.orgnih.govresearchgate.net The accumulation of nonylphenol in anaerobic sludge is a significant environmental issue, as this sludge is often applied to agricultural land. wikipedia.orgnih.gov The half-life of nonylphenol in sediment is estimated to be over 60 years, highlighting its recalcitrant nature. wikipedia.org

Interactive Table: Comparison of Aerobic and Anaerobic Biodegradation of this compound

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

| Primary Initial Step | ω-carboxylation of the ethoxylate chain. nih.gov | Stepwise shortening of the ethoxylate chain. nih.gov |

| Key Intermediates | Carboxylated nonylphenol ethoxylates (NPECs), Carboxylated alkylphenoxy ethoxylates (CAPECs), Short-chain NPEOs. nih.gov | Short-chain nonylphenol ethoxylates (NP1EO, NP2EO). nih.gov |

| Major End Product | Further degraded carboxylated compounds. | Nonylphenol (NP). nih.govresearchgate.net |

| Environmental Significance | Formation of more water-soluble and generally less toxic metabolites. | Formation of a persistent, bioaccumulative, and toxic metabolite (Nonylphenol). wikipedia.org |

A variety of microorganisms have been identified as capable of degrading nonylphenol ethoxylates. Several bacterial genera, including Pseudomonas, Sphingomonas, Sphingobium, Cupriavidus, Ralstonia, Achromobacter, and Staphylococcus, have been isolated from activated sludge and shown to degrade NPEOs. nih.govnih.govtandfonline.com For instance, Pseudomonas fluorescens and Klebsiella pneumoniae have been identified as efficient NPEO degraders. nih.gov Fungi, such as Penicillium chrysogenum, have also been shown to effectively biodegrade NPEOs. ekb.eg

The enzymatic mechanisms for NPEO degradation are complex. In some bacteria, such as Pseudomonas putida, degradation proceeds via the successive exoscission of the ethoxylate chain, releasing acetaldehyde as a product. nih.gov This process is catalyzed by an inducible enzyme system that does not require oxygen. nih.gov This suggests a mechanism involving a hydroxyl shift and subsequent hemiacetal dissociation. nih.gov In fungi, extracellular enzymes like laccase may be involved in the degradation process. researchgate.net The degradation of the resulting nonylphenol can proceed through pathways involving phenol (B47542) hydroxylase and catechol dioxygenases. nih.gov

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Besides biological degradation, abiotic processes can also contribute to the transformation of this compound in the environment.

Photolysis: Photodegradation is a significant abiotic pathway for the transformation of this compound in aqueous environments, particularly upon exposure to UV radiation. researchgate.netscience.gov The process is complex, involving multiple reactions. The degradation can proceed through the shortening of the ethylene oxide side chains. researchgate.net Additionally, oxidation of both the alkyl and ethoxylate chains can occur, leading to carboxylated and carbonylated intermediates. researchgate.net Hydrogenation of the benzene ring has also been observed as a photolytic degradation pathway. researchgate.net The kinetics of photolysis can often be described by first-order reaction kinetics. researchgate.net The presence of other substances in the water, such as humic acids, can reduce the rate of photodegradation. researchgate.netscience.gov

Hydrolysis: While hydrolysis is a common abiotic degradation pathway for some organic compounds, it is not considered a significant transformation process for this compound under typical environmental conditions. The ether linkages in the ethoxylate chain and the bond between the nonylphenol and the ethoxylate chain are generally stable to hydrolysis. nih.gov Biodegradation and photolysis are the dominant degradation mechanisms. wikipedia.org

Environmental Transport Mechanisms and Multimedia Fate Modeling

The environmental transport of this compound is closely linked to its partitioning behavior. In aquatic systems, its tendency to adsorb to suspended particulate matter means that its transport is associated with the movement of sediments. wikipedia.orgvliz.be This can lead to its deposition in sedimentary basins far from the original source of contamination. wikipedia.org

To understand and predict the environmental fate of this compound and its metabolites, multimedia fate models are employed. These models integrate information on the chemical's properties with environmental parameters to simulate its distribution and persistence. epa.govbaylor.edu

For example, a hydrodynamic advection-dispersion fate model (ECoS 3) has been successfully used to investigate the behavior of NPEOs and their metabolites in the Rhine and Scheldt estuaries. vliz.be Such models consider processes like advection, dispersion, sedimentation, erosion, and biodegradation to predict concentrations in water, suspended particulate matter, and sediment. vliz.be These models have been validated with field data and can be used to derive field biodegradation rates for the parent compound and its metabolites. vliz.be More general multimedia models like CalTOX, which is an eight-compartment fugacity model, can also be used to assess the partitioning of chemicals between air, water, soil, and biota. baylor.edu These modeling approaches are crucial for assessing the potential exposure and risk associated with these compounds. epa.gov

Sorption-Desorption Dynamics in Soil, Sediment, and Water Matrices

The distribution of this compound and other NPEOs in the environment is significantly influenced by sorption processes. Due to their hydrophobic nature, these compounds tend to adsorb to particulate matter. nih.gov In aquatic systems, this leads to their accumulation in sediments. nih.govnih.gov The organic carbon content of soil and sediment is a primary determinant of the extent of this adsorption. ccme.canih.gov

Sorption is a key process that can limit the mobility and bioavailability of these compounds. industrialchemicals.gov.au Studies have shown that a significant portion of nonylphenols, the degradation products of NPEOs, entering a typical sewage treatment plant may be removed by adsorption to sludge. industrialchemicals.gov.au In soils, NPEOs also tend to adsorb to soil particles, which can limit their leaching into groundwater. ccme.ca The sorption behavior is influenced by the length of the ethoxylate chain; shorter-chain NPEOs and their degradation product, nonylphenol (NP), are more hydrophobic and exhibit a higher tendency to adsorb to sediments. ccme.canih.gov Research on 4-nonylphenol (B119669), a key degradation intermediate, has quantified this behavior, yielding a log KOC (organic carbon-water partition coefficient) of 3.97, indicating strong sorption to organic matter in soil. nih.gov

Table 1: Sorption and Partitioning Data for Nonylphenolic Compounds

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| log KOC (4-nonylphenol) | 3.97 | Soil | nih.gov |

| log Kow (Nonylphenol) | 4.48 | - | nih.gov |

| log Kow (NP1EO) | 4.17 | - | mdpi.com |

| log Kow (NP2EO) | 4.21 | - | mdpi.com |

Desorption studies on 4-nonylphenol have revealed hysteresis, meaning the compound does not desorb from soil particles as readily as it adsorbs. nih.gov This suggests that once bound, these compounds can be persistent in the solid phase. The degradation half-life of nonylphenolic compounds has been estimated to be greater than 60 years once they enter sediments, highlighting their persistence. scielo.org.zafreshwater.org

Volatilization and Atmospheric Transport Processes

Volatilization from water surfaces represents a potential pathway for the entry of this compound and its degradation products into the atmosphere. As semivolatile organic compounds, they can vaporize from wastewater discharges and polluted surface waters. nih.gov Once in the atmosphere, these compounds can be transported over distances. nih.gov The atmosphere is considered a significant pathway for the environmental transport of alkylphenols. nih.gov

Research has detected nonylphenols in the atmosphere of coastal and urban areas. researchgate.net Gas-phase nonylphenol concentrations at a coastal site have been measured ranging from below the detection limit to 56.3 ng m⁻³, and at a suburban site from 0.13 to 81 ng m⁻³. researchgate.net This atmospheric presence is attributed to water-to-air volatilization from estuarine waters. researchgate.net In the atmosphere, nonylphenols are predicted to undergo rapid photo-oxidation by hydroxyl radicals, with an estimated half-life of about 2.5 hours. industrialchemicals.gov.au

Seasonal trends have been observed, with atmospheric deposition being dominant in winter and re-volatilization occurring in warmer seasons. nih.gov Sea spray has also been identified as a mechanism for the atmospheric transport of nonylphenol ethoxylates, with aerosols showing enrichment of these compounds compared to the bulk water source. researchgate.net Sub-micrometer aerosols, in particular, are likely to be transported over long distances. researchgate.net

Aquatic Transport and Sedimentation Dynamics

In aquatic environments, the transport and fate of this compound are governed by its solubility and tendency to partition to solids. The compounds are released into aquatic systems primarily through the discharge of municipal and industrial wastewater. ccme.ca While longer-chain NPEOs are relatively water-soluble, their degradation products, particularly short-chain NPEOs and nonylphenol, are more hydrophobic. ccme.canih.gov

This hydrophobicity drives their partitioning from the water column to suspended particles and bottom sediments. nih.gov Consequently, sediments act as a major sink for these compounds in aquatic ecosystems. nih.govepa.gov Concentrations of nonylphenol in sediments have been found to be 364 to 5,100 times higher than those in the overlying river water. epa.gov High concentrations of nonylphenol, up to 37,000 µg/kg, have been measured in sediments near sewage treatment plants. epa.gov The persistence of these compounds in sediment is a significant concern, as anaerobic conditions can favor the formation of the more toxic and persistent nonylphenol. epa.govfreshwater.org The degradation half-life for ethoxylated nonylphenol in marine sediments has been reported as 60 days. epa.gov

Scientific Principles of Removal Technologies in Wastewater Treatment

The removal of this compound and its degradation products from wastewater is critical to mitigating their environmental impact. A variety of technologies have been investigated, focusing on biological degradation, chemical oxidation, and physical separation.

Biological Treatment System Optimization for Nonylphenol Ethoxylates

Biological treatment, particularly the activated sludge process, is the most common method for treating wastewater containing NPEOs. Biodegradation is the dominant removal process for these compounds. researchgate.net The process involves the stepwise shortening of the ethoxylate chain, followed by the degradation of the alkylphenol moiety. ccme.caccme.ca However, this process can lead to the formation of more persistent and estrogenic intermediates, such as nonylphenol mono- and diethoxylates (NP1EO, NP2EO) and nonylphenol (NP). mdpi.comnih.gov

Optimizing biological treatment systems is crucial for achieving high removal efficiencies and minimizing the discharge of these harmful byproducts. Key operational parameters include solids retention time (SRT) and hydraulic retention time (HRT). mdpi.comresearchgate.net Research indicates that a minimum SRT of approximately 10 days and a minimum HRT of 8-10 hours are necessary to ensure high levels of ultimate NPEO degradation. researchgate.net Extended SRTs can enhance the removal of hydrophobic nonylphenolic compounds through increased sorption onto activated sludge flocs and may promote a more favorable microbial community for their degradation. mdpi.com Systems with longer SRTs (16-17 days) have shown higher NP removal (65%) compared to those with shorter SRTs. mdpi.com

Table 2: Optimized Parameters for Biological Removal of Nonylphenol Ethoxylates

| Parameter | Optimal Range/Value | Outcome | Reference |

|---|---|---|---|

| Solids Retention Time (SRT) | >10 days | High ultimate APEO degradation | researchgate.net |

| Hydraulic Retention Time (HRT) | 8-10 hours | High ultimate APEO degradation | researchgate.net |

| Solids Retention Time (SRT) | 16-17 days | 65% NP Removal | mdpi.com |

| Solids Retention Time (SRT) | 25-30 days | Satisfying NP elimination | mdpi.com |

Under aerobic conditions, biodegradation is the predominant process for NPEOs. mdpi.com However, under anaerobic conditions, complete de-ethoxylation can occur, leading to the formation of NP. mdpi.com Therefore, the design of the biological treatment process (i.e., aerobic, anoxic, anaerobic stages) significantly impacts the fate of these compounds.

Advanced Oxidation Processes (AOPs) for Degradation: Mechanistic Insights

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comdoi.org These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including this compound. researchgate.net AOPs offer the potential for complete mineralization of pollutants to carbon dioxide and water. researchgate.net

Several AOPs have been applied to the degradation of NPEOs:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. scirp.orgresearchgate.net The reaction is enhanced by UV light in the photo-Fenton process. researchgate.net In one study, the Fenton process was optimized for treating high-concentration NPEO wastewater, achieving an 85.6% COD removal efficiency under optimal conditions of H₂O₂ dosage (76.32 mmol/L), H₂O₂/Fe²⁺ molar ratio (3), pH (5), and reaction time (2 hours). scirp.orgresearchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. researchgate.net Ozone-based AOPs, such as O₃/H₂O₂, have been shown to be effective in degrading NPEOs. researchgate.net

Photocatalysis: This process typically uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netnih.gov

Photo-assisted Electrochemical Oxidation (PEO): This method combines electrochemical oxidation with photolysis. A study comparing direct photolysis, heterogeneous photocatalysis, electrochemical oxidation, and PEO found that PEO yielded the best results for NPEO degradation in terms of mineralization, reaction kinetics, and energy consumption, without producing phytotoxic intermediates. researchgate.netnih.gov The photo-assisted processes were noted to degrade the surfactant into biodegradable intermediates. researchgate.netnih.gov

The fundamental mechanism of AOPs involves the generation of •OH radicals, which initiate a series of oxidation reactions, breaking down the complex structure of this compound into smaller, less harmful molecules, and ultimately, CO₂ and water. mdpi.com

Adsorption and Membrane-Based Separation Research

Physical separation methods, including adsorption and membrane filtration, offer alternative or complementary approaches for removing NPEOs from water.

Adsorption: This process relies on the affinity of NPEOs and their degradation products for the surface of an adsorbent material. Powdered activated carbon (PAC) is a widely studied adsorbent due to its high surface area and porosity. iwaponline.com Coal-based activated carbon has been shown to be effective, removing 72±3% of nonylphenol. iwaponline.com Studies using magnesium silicate as an adsorbent found it to have a high adsorption capacity for 4-nonylphenol, with the process being well-described by the pseudo-second-order kinetic model and the Sips isotherm model. nih.govresearchgate.net The maximum sorption of 4-NP was 30.84 mg/g at 25°C. nih.gov

Membrane-Based Separation: Membrane filtration technologies, such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), can physically remove contaminants based on size exclusion and other mechanisms. mdpi.comaimspress.com While MF and UF alone may not be sufficient for removing dissolved micropollutants like NPEOs, they can be highly effective when combined with other processes. iwaponline.com A hybrid system combining a submerged microfiltration membrane with PAC demonstrated effective removal of nonylphenol ethoxylates. iwaponline.comresearchgate.net This PAC-MF system achieved a removal efficiency of 75±5% in the first 60 hours of operation. iwaponline.com The PAC adsorbs the micropollutants, and the membrane retains the PAC along with the adsorbed compounds. iwaponline.com Over 65% of the dissolved organic carbon was found to be adsorbed by the PAC suspended in the bulk phase. iwaponline.com

Table 3: Performance of Adsorption and Membrane Systems for Nonylphenol Ethoxylate Removal

| Technology | Adsorbent/Membrane | Target Compound | Removal Efficiency/Capacity | Reference |

|---|---|---|---|---|

| Adsorption | Coal-based Activated Carbon | Nonylphenol | 72±3% | iwaponline.com |

| Adsorption | Magnesium Silicate (Mg/Si 1:6) | 4-Nonylphenol | 30.84 mg/g | nih.gov |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Surfactant Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of nonaethyleneglycol nonylphenylether. These simulations model the interactions between atoms and molecules over time, allowing researchers to observe processes like micelle formation and the behavior of the surfactant at interfaces, such as the boundary between water and oil or water and air.

By simulating the random placement of many this compound and water molecules, researchers can observe their spontaneous self-assembly into spherical micelles. nih.gov These simulations provide detailed information about the structure of the resulting micelles, including the arrangement of the hydrophilic polyethylene glycol chains and the hydrophobic nonylphenyl tails. acs.org Studies have shown that the nonylphenyl groups form a core, which is shielded from the water by a surface layer of the ethoxylate chains. acs.org MD simulations can also be used to determine the preferred location of other molecules, known as probes, that are solubilized within these micelles. For instance, simulations of similar nonionic surfactant micelles have been used to map where molecules like benzene, toluene, and salicylic acid reside within the micelle structure. nih.gov

A key area of investigation is the interfacial behavior of the surfactant. MD simulations have been employed to understand how this compound molecules arrange themselves at a gas/water interface. The ethoxylate (EO) and propoxylate (PO) groups in similar surfactants tend to be located in the aqueous phase near the interface, while the hydrophobic tails lie almost flat on the gas/water interface. The strength of the interactions between different parts of the surfactant molecules and with water molecules governs the stability and properties of the interfacial layer.

Table 1: Key Findings from Molecular Dynamics Simulations of Nonionic Surfactants

| Simulation Aspect | Key Findings |

|---|---|

| Micelle Formation | Spontaneous self-assembly from random distribution into core-shell structures. |

| Micelle Structure | Hydrophobic nonylphenyl tails form the core; hydrophilic ethoxylate chains form the outer shell (corona). |

| Solubilization | Can predict the preferential location of small molecules within different regions of the micelle. nih.gov |

| Interfacial Behavior | Hydrophobic tails orient towards the non-aqueous phase (e.g., air), while hydrophilic chains remain in the water. |

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of this compound. These calculations can elucidate properties that govern the molecule's reactivity and interactions with its environment.

DFT studies on a series of nonylphenol ethoxylates (NPEs) have been performed to understand the effect of the ethylene (B1197577) oxide (EO) chain length on the surfactant's properties. nih.gov These calculations can determine various electronic and thermodynamic parameters, such as:

Solvation Gibbs Free Energy (ΔGsolv) : This value indicates how favorably a molecule dissolves in a solvent. Studies have shown a linear relationship between the length of the ethoxylate chain and the solvation Gibbs free energy, with longer chains leading to increased stability in aqueous media. nih.gov

HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

These quantum chemical calculations help to build structure-reactivity relationships, explaining how modifications to the molecular structure, such as changing the number of ethoxylate units, can influence the surfactant's performance and behavior. nih.gov

| HOMO-LUMO Gap | Can be used to compare the relative thermodynamic stability of different isomers. | Relates electronic structure to chemical reactivity. |

Environmental Fate and Transport Modeling using Computational Tools

Computational models are essential for predicting how this compound and its degradation products move and transform in the environment. These models integrate data on chemical properties, environmental conditions, and transformation processes to simulate concentrations in different environmental compartments like water, sediment, and soil.

One significant application has been the use of hydrodynamic advection-dispersion fate models to investigate the behavior of nonylphenol ethoxylates in estuaries. mdpi.com Such models consider the transport of the chemical in the water column, sedimentation and erosion processes, and biodegradation. mdpi.com By validating the model with field measurements of the surfactant and its metabolites (like nonylphenol and nonylphenoxy ethoxy acetic acids), researchers can derive field-relevant biodegradation rates and successfully describe the concentration profiles of these compounds in the environment. mdpi.com These models have shown that in some estuaries, the concentration of dissolved nonylphenol ethoxylates decreases downstream more steeply than would be expected from simple dilution, confirming that degradation and removal processes are actively occurring. mdpi.com

The tendency of a chemical to partition between different environmental phases, such as water and organic matter in sediment, is a critical factor in its environmental fate and persistence. This property is often quantified by the octanol-water partition coefficient (Kow). Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the log Kow (also denoted as log P) for chemicals where experimental data is unavailable. researchgate.netsemanticscholar.org

These models use the chemical structure to calculate descriptors that are then correlated with experimentally determined log P values to create a predictive equation. researchgate.net For nonylphenol ethoxylates and their metabolites, high Kow values are predicted, indicating a strong tendency to partition from water into sediments and biosolids. researchgate.net This partitioning behavior is a key reason for their accumulation in these environmental compartments. The persistence of these compounds is linked to their resistance to degradation; while the parent compounds can degrade, some metabolites like nonylphenol are more persistent, especially under anaerobic conditions. researchgate.netresearchgate.net

While experimental studies identify the products of degradation, computational chemistry can provide mechanistic insights into how these transformations occur at a molecular level. DFT calculations can be used to model the reaction pathways of degradation processes, such as oxidation by hydroxyl radicals (•OH), which is a key step in many advanced oxidation processes used for water treatment.

For example, theoretical studies on the reaction of phenol (B47542) (the head group of this compound) with •OH radicals have been performed to investigate the different possible reaction pathways, such as addition to the aromatic ring or hydrogen atom abstraction. ekb.eg These calculations can determine the activation energies for each potential step, identifying the most energetically favorable degradation pathway. ekb.eg By applying similar computational approaches to the full this compound molecule, researchers can gain a fundamental understanding of its degradation. This includes identifying the most likely points of initial attack by reactive species and elucidating the step-by-step mechanism that leads to the shortening of the ethoxylate chain and the eventual breakdown of the aromatic ring.

Coarse-Grained Simulations of Colloidal Systems

While all-atom MD simulations provide high-resolution detail, they are computationally expensive for studying large systems over long timescales, such as the formation and interaction of multiple micelles. Coarse-grained (CG) simulations address this limitation by grouping several atoms into a single "bead" or interaction site. This simplification reduces the computational cost, allowing for the simulation of larger systems and longer time scales relevant to colloidal behavior.

CG models have been successfully developed and applied to nonylphenol ethoxylate surfactants. nih.gov For instance, methods like Dissipative Particle Dynamics (DPD) have been used to simulate the dynamic behavior and self-assembly of these surfactants in water. nih.gov A properly parameterized CG model can accurately reproduce the formation of different mesophases (e.g., micelles, hexagonal, or lamellar structures) that are observed experimentally at different surfactant concentrations. nih.gov These simulations are valuable for understanding how factors like the ethoxylate chain length influence the type of aggregate structure that is formed. CG simulations also provide a framework for rapidly screening different surfactants for specific applications, such as their use in immobilized micelle systems for water treatment or drug delivery.

Table 3: Comparison of Simulation Approaches for this compound

| Technique | Scale | Key Applications | Advantages | Limitations |

|---|---|---|---|---|

| Quantum Chemistry (DFT) | Electronic | Structure-reactivity, reaction mechanisms, electronic properties. nih.gov | High accuracy for molecular properties. | Computationally expensive; limited to small systems/short times. |

| All-Atom Molecular Dynamics | Atomic | Micelle structure, interfacial behavior, solubilization dynamics. nih.gov | Detailed dynamic information. | Limited system size and simulation time. |

| Coarse-Grained Simulations | Mesoscopic | Large-scale self-assembly, phase behavior, colloidal interactions. nih.gov | Can simulate large systems over long timescales. | Loss of fine-grained atomic detail. |

Future Research Trajectories and Emerging Academic Frontiers

Development of Structurally Modified Nonaethyleneglycol Nonylphenylether Analogs with Enhanced Environmental Profile

A primary focus of current research is the rational design of surfactant molecules that mimic the performance of this compound while exhibiting improved biodegradability and reduced toxicity. One promising avenue is the exploration of polysaccharide-based surfactants. turi.orguml.edu Researchers have successfully synthesized surfactants from renewable feedstocks like polygalacturonic acid (PGA), found in fruit peels, and alginic acid from brown sea algae. turi.org These bio-based surfactants, created by hydrophilically modifying the polysaccharides with bio-derived taurine, have shown comparable cleaning efficiency to commercial nonylphenol ethoxylates. turi.org

Another approach involves the modification of the hydrophobic nonylphenol moiety. For instance, nonylcyclohexanol ethoxylates (NCEOn) have been investigated as a potential green alternative. bohrium.com The substitution of the phenyl ring with a cyclohexane ring is hypothesized to enhance the degradation rate in the environment. bohrium.com Studies have shown that specific NCEOn analogs, such as NCEO7, exhibit excellent emulsifying abilities similar to nonylphenol ethoxylates, while NCEO11 has demonstrated superior detergency compared to other commercial nonionic surfactants. bohrium.com

Furthermore, the modification of the ethoxylate chain itself is a key area of investigation. Anionic-nonionic surfactants have been synthesized by modifying nonylphenol ethoxylates with carboxylic groups through the use of maleic and succinic anhydrides. mdpi.com These modifications aim to enhance salt tolerance and foaming ability, particularly for applications in challenging environments like high-salinity reservoirs. mdpi.com

The development of fatty alcohol ethoxylate/propoxylate products also represents a significant step towards more environmentally friendly alternatives to nonylphenol ethoxylates. sjc.com.tw These compounds are designed to offer a range of surface properties suitable for various industrial applications while avoiding the persistent and toxic nonylphenol backbone. sjc.com.tw

| Alternative Surfactant | Base Material | Key Features |

| Polysaccharide-based surfactants | Polygalacturonic acid (PGA), Alginic acid | Bio-based, comparable cleaning efficiency to NPEs. turi.org |

| Nonylcyclohexanol ethoxylates (NCEOn) | Nonylcyclohexanol | Potentially higher degradation rate than NPEs. bohrium.com |

| Carboxylated nonylphenol ethoxylates | Nonylphenol ethoxylate, maleic/succinic anhydride | Enhanced salt tolerance and foaming properties. mdpi.com |

| Fatty alcohol ethoxylates/propoxylates | Fatty alcohols | Eco-friendly alternative with varied surface properties. sjc.com.tw |

In-depth Mechanistic Studies of Biotransformation Pathways and Enzyme Systems

Understanding the intricate pathways through which this compound is transformed in the environment is crucial for predicting its fate and developing effective remediation strategies. Under aerobic conditions, the biological degradation of nonylphenol ethoxylates generally involves a series of transformations that shorten the ethoxylate chain. researchgate.net This process can lead to the formation of shorter-chain nonylphenol ethoxylates and carboxylated derivatives. researchgate.net

Conversely, anaerobic degradation can result in the accumulation of nonylphenol, a more persistent and toxic metabolite. mdpi.com The half-life of nonylphenol under anaerobic conditions can range from approximately 24 to 69 days. mdpi.comnih.gov

A variety of microorganisms have been identified as capable of degrading nonylphenol and its ethoxylates. These include bacteria such as Sphingomonas, Pseudomonas, and Bacillus, as well as fungi like Penicillium chrysogenum. mdpi.comekb.eg Research has shown that Penicillium chrysogenum can achieve up to 80% biodegradation of nonylphenol ethoxylates. ekb.eg

The enzymatic machinery responsible for this biodegradation is a key area of investigation. Laccase, an extracellular enzyme produced by some fungi, has been shown to be involved in the degradation process. researchgate.net For the aromatic ring cleavage of nonylphenol, two primary pathways have been elucidated: the ortho-cleavage pathway involving catechol 1,2-dioxygenase and the meta-cleavage pathway involving catechol 2,3-dioxygenase. nih.gov Additionally, the ipso-hydroxylation pathway, which removes the alkyl chain from the nonylphenol, has been identified in Sphingomonas strains. nih.govcore.ac.uk In this pathway, the nonylphenol isomers are initially hydroxylated at the ipso-position, leading to the detachment of the alkyl chain as an alcohol. nih.govcore.ac.uk

| Condition | Primary Degradation Pathway | Key Metabolites | Example Microorganisms | Key Enzymes |

| Aerobic | Shortening of the ethoxylate chain | Shorter-chain NPEOs, Carboxylated NPEOs | Pseudomonas, Sphingomonas | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase |

| Anaerobic | De-ethoxylation | Nonylphenol | Clostridium, Arthrobacter | Not fully elucidated |

| Fungal | Extracellular degradation | Varied | Penicillium chrysogenum | Laccase |

Integration of Multi-Omics Approaches in Environmental Biodegradation Research

The advent of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of environmental biodegradation. researchgate.net These approaches provide a holistic view of the microbial processes involved in the breakdown of contaminants like this compound.

Genomics allows for the identification of genes and entire metabolic pathways responsible for the degradation of specific pollutants. researchgate.net By analyzing the genetic makeup of microbial communities in contaminated environments, researchers can pinpoint the key players and the enzymatic machinery they employ.

Proteomics, the large-scale study of proteins, offers a direct window into the functional activity of microorganisms. researchgate.net In the context of nonylphenol ethoxylate biodegradation, proteomics can be used to identify the specific enzymes that are expressed in the presence of the contaminant. For instance, researchers have used proteomics to identify a subunit of hydroquinone dioxygenase, an enzyme involved in the biodegradation of nonylphenol, in Sphingomonas sp. strain TTNP3. nih.gov

Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. This technique is instrumental in elucidating the intricate biotransformation pathways by identifying the intermediate and final degradation products of this compound. By tracking the changes in the metabolome of a microbial culture exposed to the surfactant, a detailed map of the degradation process can be constructed.

The integration of these multi-omics approaches provides a powerful toolkit for understanding the complex interactions between microorganisms and environmental contaminants. researchgate.net This knowledge is essential for developing more effective bioremediation strategies and for designing novel biocatalysts for pollutant removal.

Advanced Predictive Modeling for Complex Environmental Scenarios

Predictive modeling plays a crucial role in assessing the environmental fate and transport of chemicals like this compound. researchgate.net Environmental fate models are quantitative descriptions that can be used to reconstruct or predict the movement and transformation of a chemical in the environment. up.pt These models are essential for understanding the long-term impacts of planned actions and for managing priority substances. researchgate.net

The construction of a robust environmental fate model involves several key steps: defining the spatial and temporal scales, identifying and quantifying emission sources, and mathematically describing the transport and transformation processes. up.pt For nonylphenol ethoxylates, these models can simulate their distribution in various environmental compartments such as water, soil, and sediment.

Kinetic and stoichiometric coefficients for the biodegradation of nonylphenol ethoxylates can be determined through experimental methods like on-line respirometry and then incorporated into activated sludge models. nih.gov These models can simulate the removal of the surfactant in wastewater treatment plants and predict the concentrations of its metabolites in the effluent. For instance, modeling studies have shown that acclimation of the microbial biomass in an activated sludge system can significantly reduce the inhibitory effects of nonylphenol ethoxylates on the biodegradation process. nih.gov

Furthermore, more complex, multi-compartment models are being developed to provide a more comprehensive picture of the environmental fate of contaminants. taftlaw.com These models can link various environmental systems, such as air dispersion, surface water transport, and groundwater flow, to predict contaminant concentrations over large areas and long time scales. taftlaw.com

Innovation in Sustainable Surfactant Technologies and Their Scientific Basis

The drive for sustainability is a major force shaping the future of the surfactant industry. seatexcorp.com A significant trend is the increasing transition to bio-based and biodegradable raw materials. businessresearchinsights.com Green surfactants are being developed from a wide variety of natural resources, with their hydrophilic part often composed of polysaccharides, amino acids, or peptides, and the hydrophobic part derived from fatty acids or fatty alcohols. researchgate.net

Bio-based surfactants are recognized as a greener alternative to conventional petrochemical-based surfactants due to their biodegradability and low toxicity. researchgate.net The global market for green surfactants is experiencing rapid growth, driven by consumer demand for eco-friendly products and stricter environmental regulations. businessresearchinsights.com

Several classes of bio-based surfactants are gaining prominence. Alkyl polyglucosides (APGs), for example, are derived from sugars and fatty alcohols and are known for their high biodegradability and low aquatic toxicity. nih.gov They are increasingly used in personal care products, detergents, and industrial cleaners. nih.gov

Advances in biotechnology, particularly in enzyme technology and fermentation processes, are enabling the production of novel bio-surfactants. ecoviaint.com For instance, some companies are now producing cocoamidopropyl betaine, a common surfactant, through a controlled fermentation process using microalgae oils. ecoviaint.com

The scientific basis for the development of these sustainable surfactants lies in the principles of green chemistry. uml.edu This includes the use of renewable feedstocks, the design of molecules that are inherently biodegradable, and the development of manufacturing processes that minimize waste and energy consumption. uml.edu Life cycle assessment (LCA) is a critical tool used to evaluate the environmental footprint of these new surfactants compared to their traditional counterparts, ensuring that they offer a genuine improvement in sustainability. mpob.gov.mynih.gov

| Sustainable Surfactant Class | Renewable Feedstock | Key Advantages |

| Alkyl Polyglucosides (APGs) | Sugars, Fatty Alcohols | High biodegradability, low toxicity. nih.gov |

| Polysaccharide-based Surfactants | Fruit Peels, Algae | Utilization of waste materials. turi.org |

| Amino Acid-based Surfactants | Amino Acids, Fatty Acids | Mildness, good foaming properties. ecoviaint.com |

| Bio-surfactants (via fermentation) | Microalgae oils, Sugars | Controlled production, potential for novel structures. ecoviaint.com |

Q & A

Q. What are the standard synthesis protocols for Nonaethyleneglycol nonylphenylether, and how is purity validated in academic research?

this compound is synthesized via ethoxylation of nonylphenol using ethylene oxide under controlled alkaline conditions. Key steps include:

- Reaction Monitoring : Tracking ethylene oxide addition via gas chromatography (GC) to ensure the desired ethoxylation degree (e.g., 9 ethylene glycol units) .

- Purification : Remove unreacted precursors via solvent extraction or column chromatography.

- Purity Validation : Employ nuclear magnetic resonance (NMR) to confirm alkyl chain and ethoxylation structure, and high-performance liquid chromatography (HPLC) to quantify residual impurities (<1%) .

- Physical-Chemical Indexing : Measure average molecular weight (MW) and carbon distribution using gel permeation chromatography (GPC) as per industrial standards (e.g., HG/T 2563) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and long-sleeved lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct synthesis and handling in fume hoods to avoid inhalation of vapors.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and functional properties?

- Ethoxylation Degree : Fourier-transform infrared spectroscopy (FTIR) to identify ether (-O-) linkages and ethylene oxide peaks .

- Molecular Weight Distribution : GPC coupled with multi-angle light scattering (MALS) for precise MW analysis .

- Surface Activity : Measure critical micelle concentration (CMC) via tensiometry or conductivity titration .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in ethylene oxide chain length during synthesis?

Variability arises from incomplete ethylene oxide addition or side reactions. Mitigation strategies include: